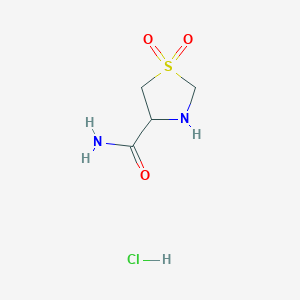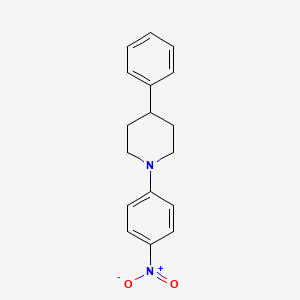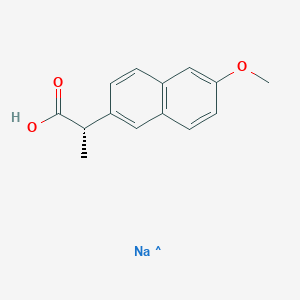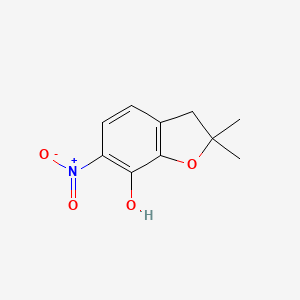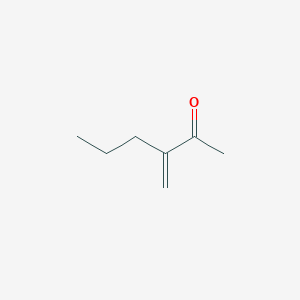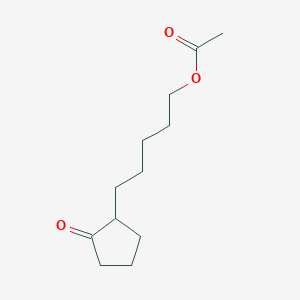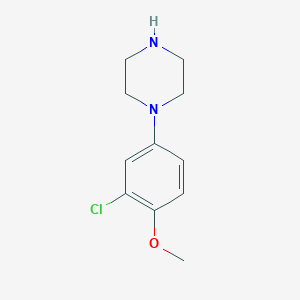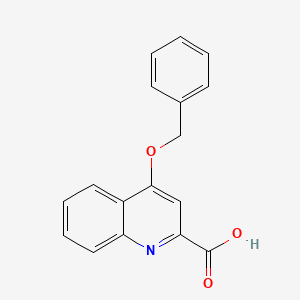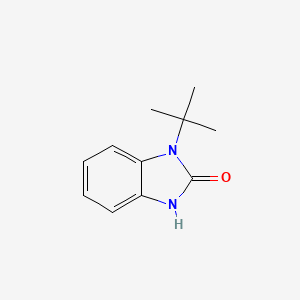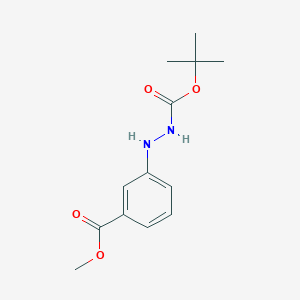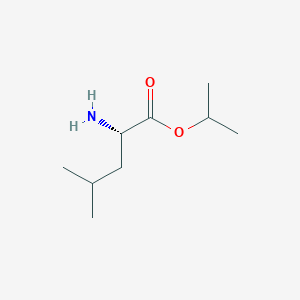
Propan-2-yl (2S)-2-amino-4-methylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl (2S)-2-amino-4-methylpentanoate is a derivative of the essential amino acid L-leucine. This compound is formed by esterifying the carboxyl group of L-leucine with isopropanol. It is often used in various scientific and industrial applications due to its unique properties, including its ability to enhance the solubility and bioavailability of certain drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-leucine isopropyl ester typically involves the esterification of L-leucine with isopropanol in the presence of an acid catalyst. One common method is to react L-leucine with isopropanol and a strong acid such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of L-leucine isopropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts can also be employed to achieve high selectivity and reduce the formation of by-products .
化学反应分析
Types of Reactions
L-leucine isopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to L-leucine and isopropanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: L-leucine and isopropanol.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
L-leucine isopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the formulation of various pharmaceutical and cosmetic products.
作用机制
L-leucine isopropyl ester exerts its effects primarily through its interaction with cellular transporters and signaling pathways. It is taken up by cells via the L-type amino acid transporter 1 (LAT1), which facilitates its entry into the cell. Once inside, it can activate the mTORC1 signaling pathway, which is involved in regulating cell growth, metabolism, and survival . The esterification of L-leucine enhances its solubility and bioavailability, making it more effective in various applications .
相似化合物的比较
Similar Compounds
- L-valine isopropyl ester
- L-isoleucine isopropyl ester
- L-leucine ethyl ester
Comparison
L-leucine isopropyl ester is unique in its ability to activate the mTORC1 signaling pathway more effectively than some of its analogs. This is due to its specific structural features, such as the presence of the isopropyl group, which enhances its interaction with cellular transporters and signaling molecules . Additionally, its esterification with isopropanol provides better solubility and bioavailability compared to other esters .
属性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
propan-2-yl (2S)-2-amino-4-methylpentanoate |
InChI |
InChI=1S/C9H19NO2/c1-6(2)5-8(10)9(11)12-7(3)4/h6-8H,5,10H2,1-4H3/t8-/m0/s1 |
InChI 键 |
KDESEECZHLTGMH-QMMMGPOBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)OC(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)OC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


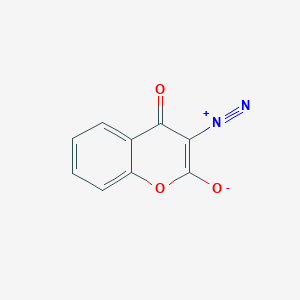
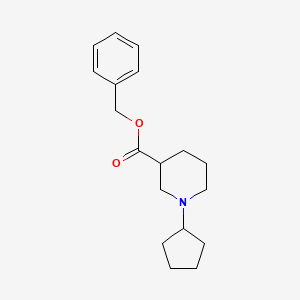
![4-[(4-methylpyridin-2-yl)amino]butanoic acid](/img/structure/B8655996.png)
